DBCO-S-S-PEG3-Biotin

Catalog No.
S525117
CAS No.
1430408-09-5
M.F
C42H56N6O8S3
M. Wt
869.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-S-S-PEG3-Biotin

CAS Number

1430408-09-5

Product Name

DBCO-S-S-PEG3-Biotin

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C42H56N6O8S3

Molecular Weight

869.12

InChI

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1

InChI Key

ZJVGOGQIAYMKAS-MZOCQUDTSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

Solubility

Soluble in DMSO

Synonyms

DBCO-S-S-PEG3-biotin

Description

The exact mass of the compound DBCO-S-S-PEG3-Biotin is 868.3322 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biotinylation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

DBCO-S-S-PEG3-Biotin functions as a cleavable reagent for introducing biotin to biomolecules containing azide groups [, ]. The DBCO moiety within the molecule facilitates a specific type of click chemistry reaction called SPAAC. This copper-free approach offers advantages like simplicity and compatibility with biological environments []. Biotin, a small molecule with high affinity for streptavidin, acts as a tag for subsequent detection, purification, or manipulation of the labeled biomolecule [].

Cleavable Disulfide Linker

DBCO-S-S-PEG3-Biotin incorporates a disulfide bond (S-S) within its structure [, ]. This linker is susceptible to cleavage by reducing agents such as dithiothreitol (DTT), beta-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) []. The cleavability allows researchers to detach the biotin moiety after it has served its purpose, potentially revealing the original biomolecule or enabling further modifications [].

DBCO-S-S-PEG3-Biotin is a bioconjugation reagent that incorporates a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) spacer and biotin. This compound is designed for use in bioorthogonal chemistry, specifically enabling the selective attachment of biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC). The presence of a disulfide bond (S-S) in its structure allows for the cleavage of the biotinylated molecule under reducing conditions, which can be advantageous in various biological applications, such as targeted drug delivery and protein labeling .

DBCO-S-S-PEG3-Biotin primarily participates in copper-free click chemistry reactions. The DBCO group reacts with azide-containing molecules to form stable triazoles without the need for a toxic copper catalyst. This reaction is characterized by high specificity and efficiency, yielding nearly quantitative results under mild conditions. The disulfide bond can be cleaved by reducing agents, allowing for the release of the biotin moiety from the conjugate, facilitating further applications in biological systems .

The biological activity of DBCO-S-S-PEG3-Biotin is largely attributed to its ability to biotinylate proteins and other biomolecules. Biotin is a well-known vitamin that binds strongly to avidin and streptavidin, allowing for the purification and detection of biotinylated targets in various assays. The compound's bioorthogonal reactivity enables it to be used in live-cell imaging, protein labeling, and targeted drug delivery systems without interfering with native biological processes .

The synthesis of DBCO-S-S-PEG3-Biotin typically involves several steps:

  • Synthesis of DBCO: The dibenzocyclooctyne moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Formation of PEG Linker: A polyethylene glycol linker is introduced to enhance solubility and biocompatibility.
  • Disulfide Bond Formation: A disulfide bond is incorporated into the structure to allow for selective cleavage under reducing conditions.
  • Biotin Attachment: Finally, biotin is conjugated to the PEG-DBCO intermediate to yield DBCO-S-S-PEG3-Biotin.

These steps may involve various coupling reactions and purification processes to ensure high yield and purity of the final product .

DBCO-S-S-PEG3-Biotin has several applications in biochemical research and therapeutic development:

  • Targeted Drug Delivery: It can be used to attach drugs or therapeutic agents to specific cells or tissues via bioorthogonal chemistry.
  • Protein Labeling: Researchers utilize this compound for labeling proteins in live cells, enabling tracking and visualization.
  • Diagnostic Tools: It serves as a component in assays for detecting biomolecules due to its strong affinity for streptavidin.
  • Vaccine Development: The compound can be employed in the design of vaccines by linking antigens to enhance immune responses .

Interaction studies involving DBCO-S-S-PEG3-Biotin focus on its reactivity with azides and its performance in biological systems. These studies demonstrate that DBCO reacts selectively with azides in complex environments, making it suitable for applications where specificity is crucial. Additionally, the stability of the triazole bond formed during these interactions is critical for maintaining conjugate integrity during biological assays .

Several compounds share structural or functional similarities with DBCO-S-S-PEG3-Biotin. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Biotin-PEG3-AzideContains an azide group instead of DBCOUsed primarily for copper-catalyzed click reactions
Azide-PEG3-BiotinSimilar PEG spacer but lacks disulfideDoes not allow for cleavage under reducing conditions
Dibenzocyclooctyne-PEG4-BiotinSimilar DBCO structure but longer PEGOffers different solubility and steric properties
Biotin-PEG8-AzideLonger PEG chain with an azideProvides enhanced flexibility but less specificity

The uniqueness of DBCO-S-S-PEG3-Biotin lies in its combination of copper-free click chemistry capability with a disulfide bond that allows for controlled release, making it particularly valuable for applications requiring precise timing and specificity in biomolecule interactions .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Exact Mass

868.3322

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

Explore Compound Types